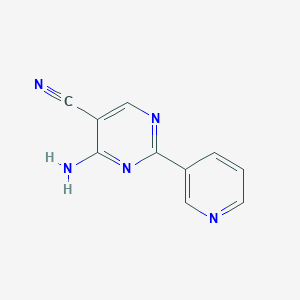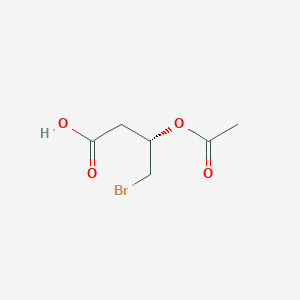
(3S)-3-acetyloxy-4-bromobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-acetyloxy-4-bromobutanoic acid is an organic compound with a molecular formula of C6H9BrO4. This compound is characterized by the presence of an acetyloxy group attached to the third carbon and a bromine atom attached to the fourth carbon of a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetyloxy-4-bromobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybutanoic acid.
Acetylation: The hydroxyl group on the third carbon is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetyloxybutanoic acid.
Bromination: The final step involves the bromination of the fourth carbon using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 3-hydroxybutanoic acid are acetylated using acetic anhydride in industrial reactors.
Controlled Bromination: The bromination step is carefully controlled to ensure high yield and purity, often using continuous flow reactors to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.
Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.
Hydrolysis: 3-hydroxy-4-bromobutanoic acid.
Reduction: 3-acetyloxybutanoic acid.
Applications De Recherche Scientifique
(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:
Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.
Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.
Comparaison Avec Des Composés Similaires
(3S)-3-acetyloxy-4-bromobutanoic acid can be compared with similar compounds such as:
(3S)-3-acetyloxy-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3S)-3-hydroxy-4-bromobutanoic acid: Lacks the acetyloxy group, resulting in different chemical behavior and applications.
(3S)-3-acetyloxybutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of an acetyloxy group and a bromine atom, providing a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
(3S)-3-acetyloxy-4-bromobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
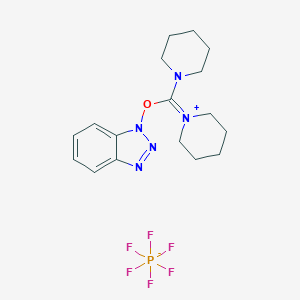
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
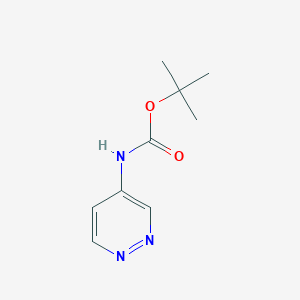
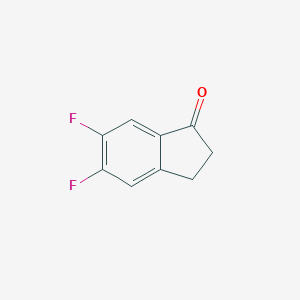
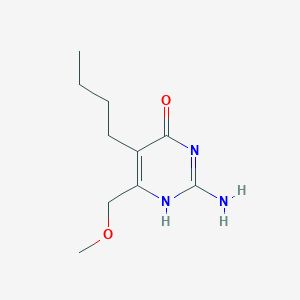

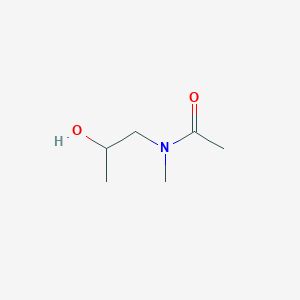
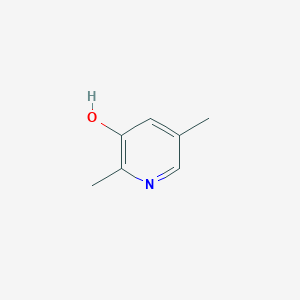
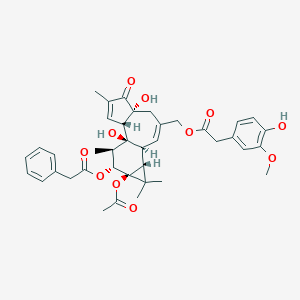
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
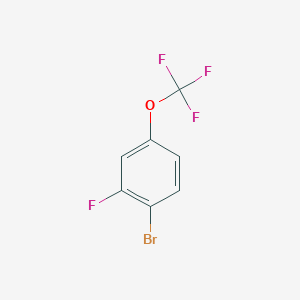
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
